molecular formula C7H15NO B589549 N-Methyl-2-piperidinemethanol-d5 CAS No. 1794971-17-7

N-Methyl-2-piperidinemethanol-d5

Cat. No.: B589549
CAS No.: 1794971-17-7
M. Wt: 134.234
InChI Key: HXXJMMLIEYAFOZ-YRYIGFSMSA-N
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Description

N-Methyl-2-piperidinemethanol-d5 is a deuterated derivative of N-Methyl-2-piperidinemethanol, where five hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where deuterium improves signal resolution and stability . The compound features a piperidine ring substituted with a methyl group and a hydroxymethyl group, with deuterium typically incorporated into the methyl or adjacent positions. It is commercially available in quantities such as 25 mg (€292.00) and 250 mg (€1,959.00), reflecting its specialized applications in pharmaceutical and biochemical research .

Properties

CAS No.

1794971-17-7

Molecular Formula

C7H15NO

Molecular Weight

134.234

IUPAC Name

dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2

InChI Key

HXXJMMLIEYAFOZ-YRYIGFSMSA-N

SMILES

CN1CCCCC1CO

Synonyms

(1-Methyl-2-piperidyl)methanol-d5;  (1-Methylpiperidin-2-yl)methanol-d5;  (±)-2-Hydroxymethyl-1-methylpiperidine-d5;  1-Methyl-2-piperidinemethanol-d5;  2-Hydroxymethyl-1-methylpiperidine-d5;  2-Hydroxymethyl-N-methylpiperidine-d5;  NSC 45464-d5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium atoms. The final product is typically purified through distillation or chromatography to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-piperidinemethanol-d5 is widely used in scientific research for:

    Metabolic Studies: As a stable isotope-labeled compound, it is used to trace metabolic pathways in vivo.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference standard for chemical identification and structural analysis.

    Pharmaceutical Research: Used in the development and testing of new drugs, particularly for studying drug metabolism and pharmacokinetics.

    Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of N-Methyl-2-piperidinemethanol-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Isotopic Analogues

(a) Donepezil N-Oxide-d5
  • Molecular Formula: C₂₄H₂₄D₅NO₄
  • Key Features : Contains five deuterium atoms on the phenylmethyl group and an N-oxide functional group.
  • Applications: Used as a deuterated internal standard for quantifying donepezil metabolites in pharmacokinetic studies. Its N-oxide group increases polarity, altering solubility compared to N-Methyl-2-piperidinemethanol-d5 .
(b) 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5
  • Structure : Features a deuterated benzyl group and a tertiary alcohol.
  • Applications: Primarily employed in tracer studies for metabolic pathways due to its deuterium labeling on the aromatic ring. Unlike this compound, its branched chain and aromatic substituents influence receptor binding kinetics .
(c) 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
  • Non-deuterated Analog: Shares a piperidinone core with a hydroxymethyl substituent but lacks isotopic labeling.
  • Applications : Used in organic synthesis and material science. The absence of deuterium limits its use in quantitative MS, but its ketone group enables diverse reactivity in catalysis .

Functional and Economic Comparison

Compound Deuterium Position Molecular Weight Price (25 mg) Key Applications
This compound Methyl group ~185.3 (estimated) €292.00 MS/NMR internal standards
Donepezil N-Oxide-d5 Phenylmethyl group 400.53 Not listed Pharmacokinetic assays
Pyridinium Chlorochromate N/A 215.46 €111.00 (100 g) Oxidation reactions (non-deuterated)

Key Observations :

  • Cost: this compound is significantly more expensive per mg than non-deuterated reagents like Pyridinium Chlorochromate, reflecting the complexity of deuterium synthesis .
  • Functionality: Deuterated compounds like this compound and Donepezil N-Oxide-d5 are critical for high-precision analytical workflows, whereas non-deuterated analogs (e.g., 5-(Hydroxymethyl)-5-phenylpiperidin-2-one) prioritize synthetic versatility .

Research Implications and Trends

  • Stability: Deuterated compounds exhibit enhanced metabolic stability, making this compound valuable in long-term tracer studies.
  • Synthetic Challenges: Position-specific deuterium incorporation (e.g., methyl vs. aromatic) requires tailored catalytic strategies, as seen in the synthesis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 .
  • Market Demand : The premium pricing of deuterated compounds underscores their niche role in drug development and regulatory testing .

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